
1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-one” is a benzodiazole derivative. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring . They are known for their wide range of biological activities .
Molecular Structure Analysis
The benzodiazole core of the molecule is a bicyclic structure consisting of a benzene ring fused to a diazole ring. The diazole ring contains two nitrogen atoms .Chemical Reactions Analysis
Benzodiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, due to the presence of electron-rich nitrogen atoms in the diazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, benzodiazoles are stable compounds. They are usually soluble in common organic solvents .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research indicates the synthesis of compounds related to 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-one with antimicrobial properties. For example, compounds synthesized from ethyl(3-aryl-2-bromo)propanoate and thiosemicarbazones showed antimicrobial activity, highlighting their potential in addressing microbial infections (В. М. Цялковский et al., 2005).
Anticancer Activity
Studies on new benzimidazole-based Schiff base copper(II) complexes related to the chemical structure have demonstrated significant in vitro cytotoxic effects against various cancer cell lines. These findings suggest a promising avenue for the development of new anticancer agents (Anup Paul et al., 2015).
Molecular Modeling and Anticancer Evaluation
Research involving the design, synthesis, and molecular modeling of chalcone analogues of benzimidazole for epidermal growth factor receptor inhibition has shown promising results against colorectal and non-small cell lung cancer cell lines. This indicates the potential of these compounds in cancer treatment (S. Chhajed et al., 2016).
Aggregation and Solvent Effects
The study of molecular aggregation in derivatives shows the impact of solvent and concentration on fluorescence and circular dichroism (CD) spectra. These findings have implications for understanding the behavior of such compounds in different environments and can be useful in designing materials with specific optical properties (A. Matwijczuk et al., 2016).
Antifungal and Anticonvulsant Evaluation
Novel synthesized 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles have been evaluated for their antifungal and anticonvulsant activities, demonstrating the broad potential of these compounds in medicinal chemistry (A. Rajasekaran et al., 2006).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as n-benzothiazol-2-yl-amides, have been associated with a wide range of biological activities . These activities include inhibition of ubiquitin ligase, selective cytotoxicity against tumorigenic cell lines, prophylaxis and treatment of rotavirus infections, modulation of the adenosine A2A receptor, and therapeutic agents for disorders associated with nuclear hormone receptors .
Mode of Action
Based on the activities of similar compounds, it can be inferred that it may interact with its targets to modulate their function, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to affect various pathways, leading to a range of downstream effects .
Pharmacokinetics
This moiety helps to overcome the solubility problems of poorly soluble drug entities .
Result of Action
Similar compounds have shown a range of effects, including cytotoxicity against tumorigenic cell lines and modulation of receptor activity .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(1-ethylbenzimidazol-2-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-3-11(15)12-13-9-7-5-6-8-10(9)14(12)4-2/h5-8H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJOEGGLZJONJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=NC2=CC=CC=C2N1CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

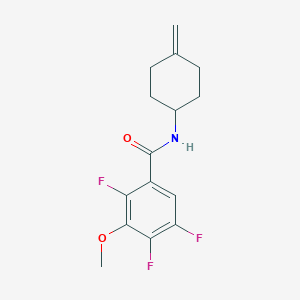
![3-{[3-oxo-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]methyl}benzonitrile](/img/structure/B2893453.png)

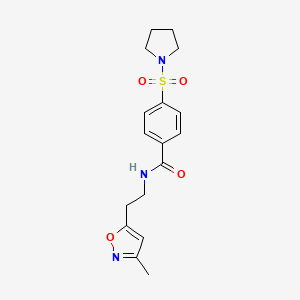
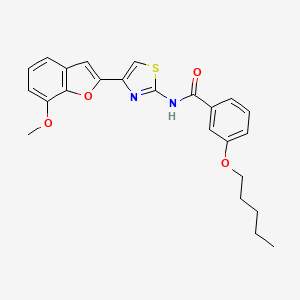
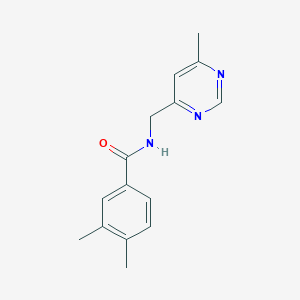
![N'-(2-Methylsulfanylphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2893461.png)
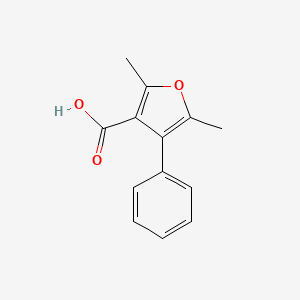

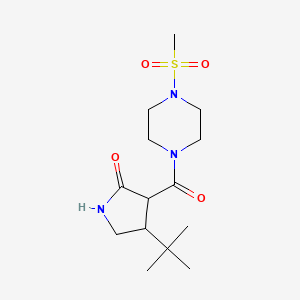
![1-(2,6-Difluorophenyl)-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea](/img/structure/B2893468.png)

![4-Amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-8-one](/img/structure/B2893471.png)
![3-(Dimethylamino)-6-fluoropyrido[1,2-a][1,3]benzimidazole-4-carbonitrile](/img/structure/B2893474.png)